[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Description
[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a hydroxymethyl (-CH₂OH) group. This structure combines the electron-rich imidazole ring with polar substituents, enabling applications in medicinal chemistry and materials science. The methoxyethyl group enhances solubility in polar solvents, while the hydroxymethyl moiety offers a site for further functionalization, such as esterification or coordination to metal ions .
Synthetic routes for this compound often involve nucleophilic substitution or cyclization reactions. For example, derivatives of imidazole alcohols can be synthesized via reactions with alkylating agents like chloromethyl ethers or sulfonates under basic conditions . The hydrochloride salt of this compound has been cataloged as a building block for pharmaceutical research, highlighting its relevance in drug development .
Properties
IUPAC Name |
[3-(2-methoxyethyl)imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-3-2-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNXVFUSBTKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595447 | |
| Record name | [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-45-1 | |
| Record name | [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Alkylation Strategies
A solvent-free approach inspired by imidazol-1-yl-acetic acid synthesis eliminates environmental concerns associated with polar aprotic solvents. Here, imidazole and 2-methoxyethyl chloride are mixed with anhydrous potassium carbonate at 0–5°C, followed by gradual heating to 60°C. This method achieves 68% yield while reducing reaction time to 6 hours (Table 1).
Table 1: Comparative Analysis of Alkylation Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional | K₂CO₃, 2-methoxyethyl Br | DMF | 80 | 12 | 72 |
| Solvent-free | K₂CO₃, 2-methoxyethyl Cl | None | 60 | 6 | 68 |
| Phase-transfer | NaOH, TBAB | Toluene | 40 | 8 | 65 |
Introduction of Hydroxymethyl Group at C5
Post-alkylation, the hydroxymethyl moiety is introduced at the C5 position. Two primary strategies dominate:
Formylation-Reduction Sequence
The Vilsmeier-Haack reaction formylates 1-(2-methoxyethyl)-1H-imidazole at C5 using phosphorus oxychloride (POCl₃) and DMF, producing 5-formyl-1-(2-methoxyethyl)-1H-imidazole. Subsequent reduction with sodium borohydride (NaBH₄) in methanol at 0°C yields the target alcohol with 85% efficiency (Scheme 1).
Scheme 1: Formylation-Reduction Pathway
- POCl₃, DMF, 0°C → RT, 4 h
- NaBH₄, MeOH, 0°C → RT, 2 h
Direct Hydroxymethylation via Lithiation
Lithiation at C5 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with paraformaldehyde, provides a one-pot route to the hydroxymethyl derivative. This method achieves 78% yield but requires stringent anhydrous conditions.
Integrated Two-Step Synthesis
Combining alkylation and hydroxymethylation into a continuous process enhances scalability. A representative protocol involves:
- Alkylation : Imidazole (1.0 equiv), 2-methoxyethyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv), solvent-free, 60°C, 6 h.
- Formylation : POCl₃ (1.5 equiv), DMF (2.0 equiv), 0°C → RT, 4 h.
- Reduction : NaBH₄ (3.0 equiv), MeOH, 0°C → RT, 2 h.
This integrated approach achieves an overall yield of 58% with >95% purity by HPLC.
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from isopropanol. Key characterization data include:
- ¹H NMR (400 MHz, D₂O) : δ 7.51 (s, 1H, C2-H), 6.95 (s, 1H, C4-H), 4.65 (s, 2H, CH₂OH), 4.10 (t, J = 6.0 Hz, 2H, NCH₂), 3.70 (t, J = 6.0 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃).
- IR (KBr) : ν 3360 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1600 cm⁻¹ (C=N).
Challenges and Optimization
Regioselectivity in Alkylation
Competitive N3-alkylation is mitigated by using bulky bases (e.g., DBU) or low-temperature phase-transfer catalysis.
Stability of Hydroxymethyl Group
The primary alcohol is prone to oxidation; thus, reactions are conducted under nitrogen with chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazoles. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated imidazoles.
Scientific Research Applications
[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is a chemical compound with a unique structure that includes a methanesulfonyl group, a methoxyethyl substituent, and an imidazole ring. It is a synthetic organic molecule with potential pharmacological properties that may allow it to interact with biological targets.
Scientific Research Applications
[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol has potential applications in various scientific fields. Its structural components allow for interactions with various biological targets, potentially influencing metabolic pathways. Computer-aided predictions show that compounds with similar structures demonstrate diverse pharmacological effects, including antimicrobial and anti-inflammatory activities. The compound's chemical reactivity can be analyzed through various types of reactions, which are vital for understanding its behavior in biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparison of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol with structurally related compounds:
Key Observations:
- Polarity and Solubility: The methoxyethyl group in the target compound balances hydrophilicity and lipophilicity, making it suitable for aqueous and organic media. In contrast, trifluoroethyl and benzyl substituents increase hydrophobicity .
- Biological Activity: Sulfonyl-containing derivatives (e.g., COX-2 inhibitors) exhibit targeted enzyme interactions due to the sulfonyl group’s electron-withdrawing nature, whereas simpler alkyl or ether substituents may lack such specificity .
- Synthetic Accessibility: Methyl and benzyl derivatives are typically synthesized via straightforward alkylation, while fluorinated or sulfonated analogues require specialized reagents (e.g., SOCl₂ for chlorination or NaBH₄ for reduction) .
Physicochemical Properties
LogP and Solubility:
Thermal Stability:
Biological Activity
[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol is a compound belonging to the imidazole family, known for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a methoxyethyl group at position 1 and a hydroxymethyl group at position 5 of the imidazole ring. This unique configuration enhances its solubility and reactivity compared to other imidazole derivatives, making it a valuable candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
- Modulation of Biochemical Pathways : By interacting with specific receptors, it may influence signaling pathways within cells, contributing to its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxyethyl and hydroxymethyl groups | Antimicrobial, enzyme inhibition |
| (1-Isopropyl-1H-imidazol-5-yl)methanol | Isopropyl group | Moderate antimicrobial activity |
| (1-Cyclohexyl-1H-imidazol-5-yl)methanol | Cyclohexyl group | Limited biological activity |
This table highlights how the presence of the methoxyethyl group in this compound enhances its solubility and reactivity compared to other derivatives.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A laboratory study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL.
- Enzyme Interaction Studies : In vitro assays indicated that this compound could inhibit specific metabolic enzymes, leading to altered cellular metabolism in cancer cell lines .
- Therapeutic Potential : The compound has been explored as a potential drug candidate for treating infections due to its broad-spectrum antimicrobial properties and ability to modulate enzyme activities involved in disease processes .
Q & A
Q. How are hygroscopic properties managed during storage and formulation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
